

Application Notes and Protocols: 1-Methylpiperazin-2-one in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 1-Methylpiperazin-2-one

Cat. No.: B1308644

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **1-methylpiperazin-2-one** and its related piperazine analogs as pivotal intermediates in the synthesis of a diverse range of pharmaceutical agents. The unique structural features of the piperazine scaffold make it a valuable building block in medicinal chemistry, contributing to the development of drugs targeting the central nervous system (CNS) and various cancers.

Introduction to 1-Methylpiperazin-2-one

1-Methylpiperazin-2-one is a cyclic diamine derivative that serves as a versatile synthon in organic chemistry. Its structure, featuring both a secondary amine and a lactam functionality, allows for various chemical modifications, making it an attractive starting material for the construction of complex molecular architectures. The piperazine moiety is a well-established pharmacophore known to enhance the solubility, bioavailability, and target-binding affinity of drug candidates.

Applications in Central Nervous System (CNS) Drug Synthesis

Piperazine derivatives are integral components of numerous CNS-active drugs, including antidepressants and antipsychotics. The 1-methylpiperazine moiety, in particular, is found in

several established medications.

Mirtazapine: An Atypical Antidepressant

Mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA), is a prime example of a CNS drug whose synthesis involves a substituted 1-methylpiperazine core. Although not directly synthesized from **1-methylpiperazin-2-one**, its key intermediate, 1-(3-hydroxymethylpyridyl-2)-4-methyl-2-phenylpiperazine, shares the core 1-methylpiperazine structure. The tetracyclic structure of Mirtazapine is crucial for its unique mechanism of action, which involves the antagonism of presynaptic α 2-adrenergic receptors and postsynaptic 5-HT2 and 5-HT3 receptors.[1][2] This leads to an increase in noradrenergic and serotonergic neurotransmission.[3]

Flibanserin: A Treatment for Hypoactive Sexual Desire Disorder (HSDD)

Flibanserin, a postsynaptic 5-HT1A receptor agonist and 5-HT2A receptor antagonist, is another CNS-active pharmaceutical agent that incorporates a piperazine derivative.[4] Its mechanism of action is believed to involve the modulation of serotonin and dopamine levels in the brain, which are neurotransmitters that play a key role in sexual desire.[5][6]

Applications in Anticancer Drug Synthesis

The piperazine scaffold is also a prominent feature in a variety of anticancer agents. Derivatives of 1-methylpiperazine have been investigated for their potential to inhibit key signaling pathways implicated in cancer cell proliferation and survival.

Inhibition of the Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell growth and is frequently dysregulated in many human cancers.[7][8] Piperazin-2-one derivatives have demonstrated potential as anticancer agents by targeting components of this pathway. For instance, some derivatives act as inhibitors of farnesyltransferase, an enzyme essential for the post-translational modification and activation of Ras proteins.[5] By inhibiting farnesyltransferase, these compounds can disrupt the aberrant signaling cascade, leading to reduced cancer cell proliferation.

A series of newly synthesized methyl piperazine derivatives have also shown promising anticancer activity, with some compounds exhibiting cytotoxicity superior to the established EGFR inhibitor, gefitinib.[9] These compounds are thought to exert their effects through the inhibition of the epidermal growth factor receptor (EGFR), a key upstream activator of the Ras pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and activity of pharmaceuticals and intermediates discussed.

Table 1: Synthesis Yields

Compound/Intermediate	Reaction Step	Yield (%)	Reference
1-Methylpiperazin-2-one	Synthesis from piperazine	91	Not found in search results
Mirtazapine	Cyclization of 1-(3-hydroxymethylpyridyl)-2)-4-methyl-2-phenylpiperazine	99.8	Not found in search results

Table 2: Biological Activity of Piperazine Derivatives

Compound	Target	Activity (IC50/Ki)	Reference
Flibanserin	5-HT1A Receptor	Ki = 1 nM	Not found in search results
Flibanserin	5-HT2A Receptor	Ki = 49 nM	Not found in search results
Methyl piperazine derivative A-11	A-549 (lung cancer cell line)	IC50 = 5.71 μ M	[9]
Methyl piperazine derivative A-11	HCT-116 (colon cancer cell line)	IC50 = 4.26 μ M	[9]

Experimental Protocols

Protocol 1: Synthesis of 1-Methylpiperazin-2-one

This protocol describes a general method for the synthesis of **1-methylpiperazin-2-one** from piperazine.

Materials:

- Piperazine
- Acetone
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Organic solvent (e.g., dichloromethane)

Procedure:

- Dissolve piperazine in a 50% aqueous acetone solution containing sodium hydroxide.
- Stir the reaction mixture at room temperature for 3 hours.
- Remove the solvent by distillation under reduced pressure.
- Add acetone to the residue to precipitate insoluble impurities.
- Filter the mixture to remove the insoluble material.
- Remove acetone from the filtrate by distillation under reduced pressure.
- Distill the residue under reduced pressure to obtain **1-methylpiperazin-2-one**.

Protocol 2: Reductive Amination using a Piperazine Derivative (General)

This protocol outlines a general procedure for reductive amination, a common reaction for introducing piperazine moieties into molecules.^[10]

Materials:

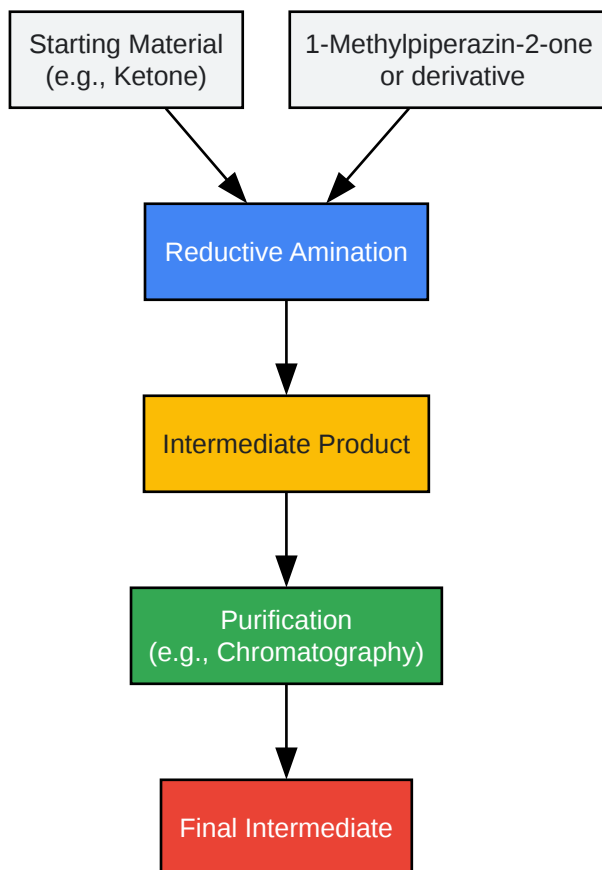
- A ketone or aldehyde
- 1-Methylpiperazine (or a suitable derivative)
- A reducing agent (e.g., sodium triacetoxyborohydride)
- A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane)

Procedure:

- Dissolve the ketone or aldehyde in the chosen solvent.
- Add 1.1 equivalents of 1-methylpiperazine to the solution.
- Stir the reaction mixture at room temperature for 1-2 hours to form the iminium ion intermediate.
- Add the reducing agent portion-wise to the reaction mixture.
- Continue stirring until the reaction is complete (monitor by TLC or LC-MS).
- Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
- Extract the product with an organic solvent.
- Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography if necessary.

Visualizations

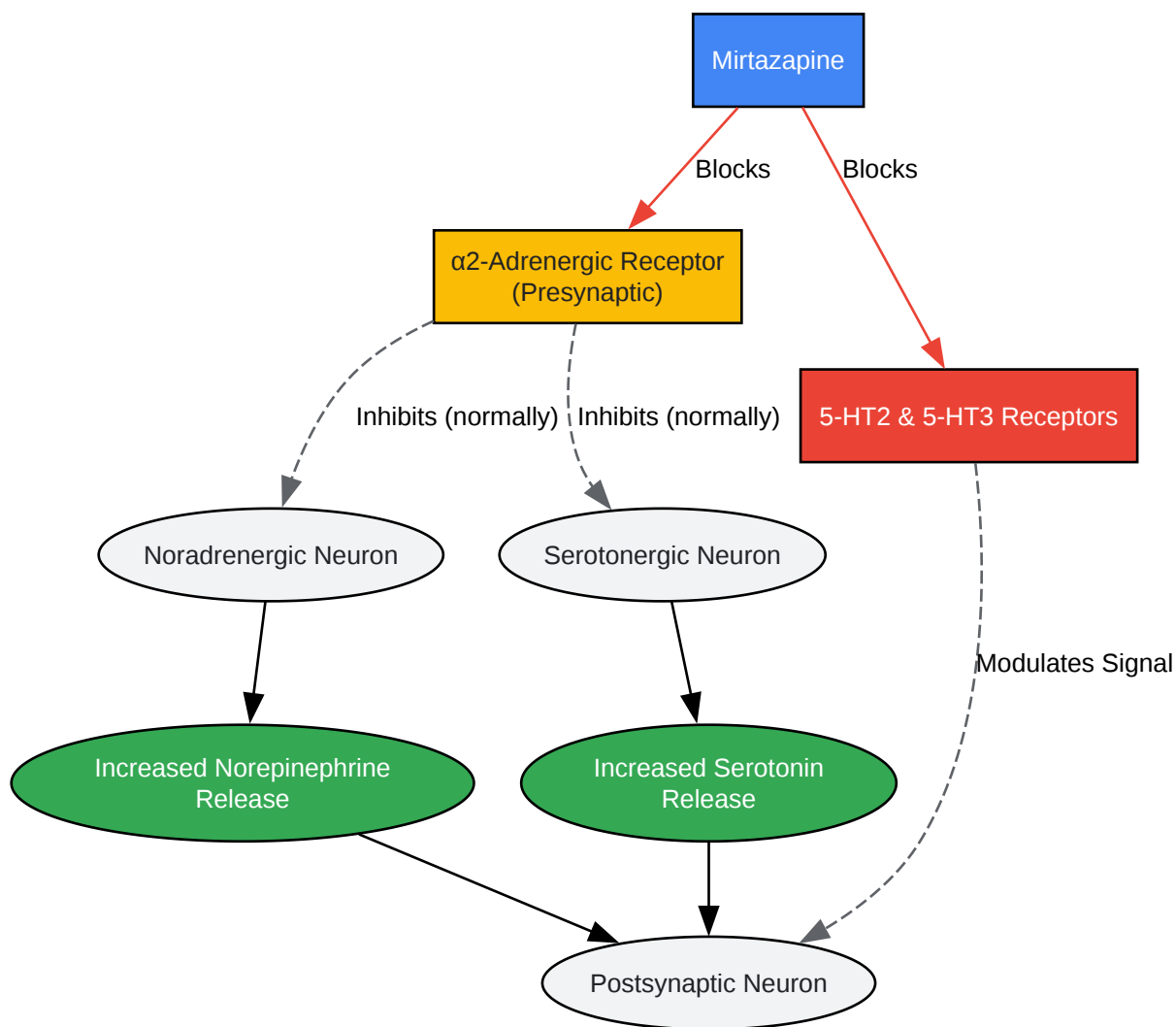
Experimental Workflow: Synthesis of a Pharmaceutical Intermediate



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Caption: General workflow for synthesizing a pharmaceutical intermediate.

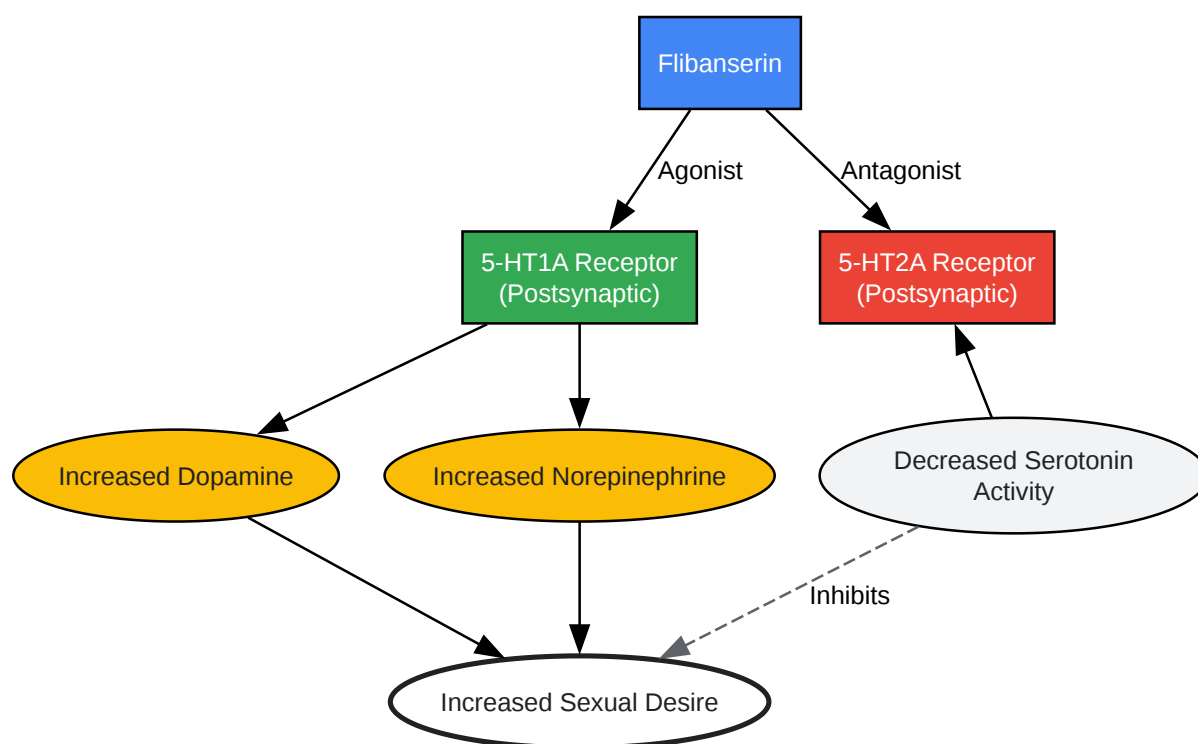
Signaling Pathway: Mirtazapine's Mechanism of Action

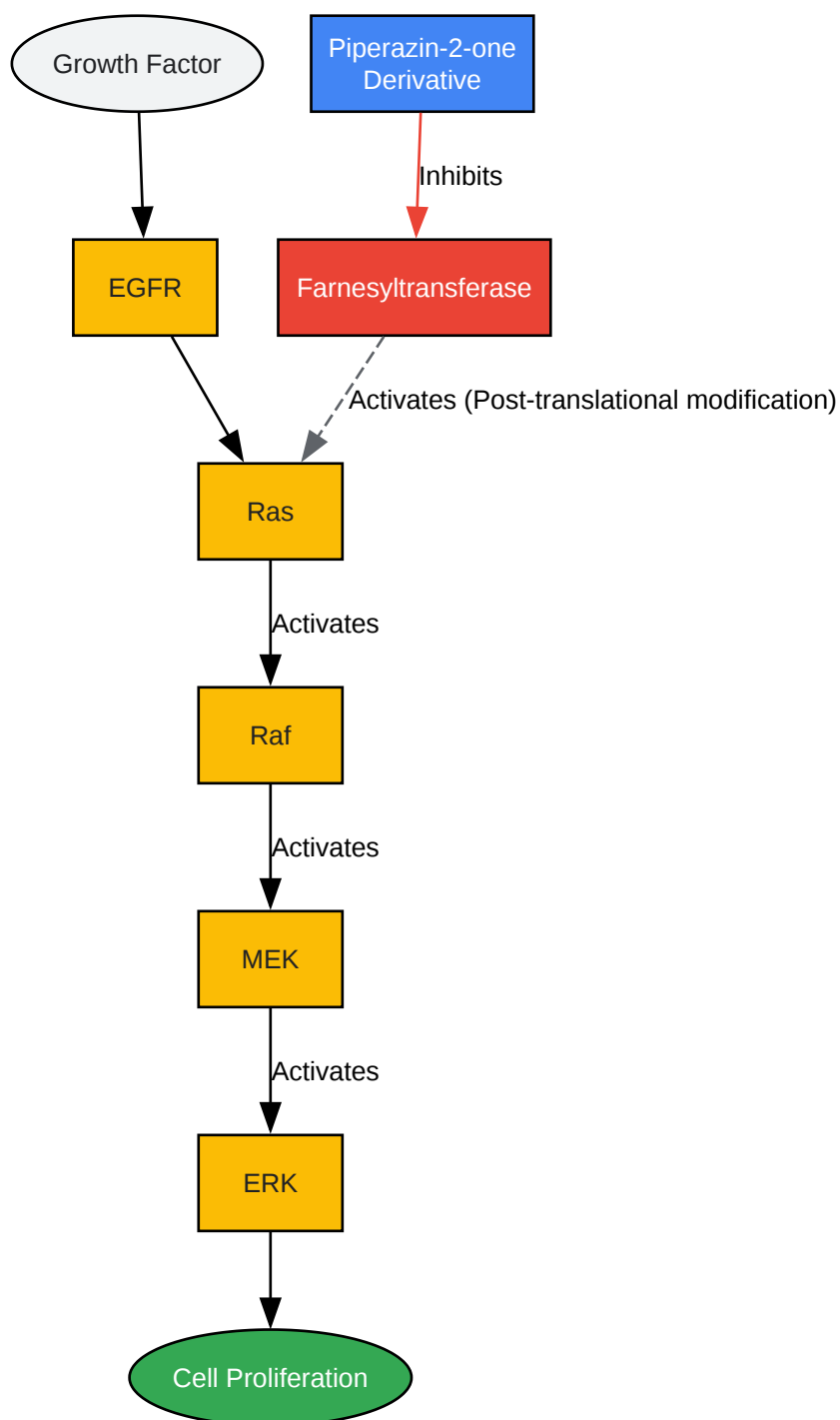


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Caption: Mirtazapine enhances neurotransmission by blocking presynaptic $\alpha 2$ -adrenergic receptors.

Signaling Pathway: Flibanserin's Mechanism of Action





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